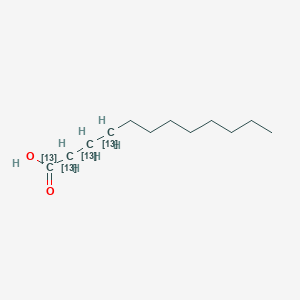

(1,2,3,4-13C4)dodecanoic acid

Description

Significance of Stable Isotope Tracers in Contemporary Biological Systems

Stable isotope tracers have become a gold-standard methodology for investigating the metabolism of crucial biomolecules like lipids and lipoproteins in living systems. bioscientifica.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving vulnerable populations such as children and pregnant women. bioscientifica.combioscientifica.com This safety profile allows for repeated studies in the same individuals, providing valuable longitudinal data.

The core principle of their use lies in the substitution of one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). nih.gov These labeled molecules, or tracers, are metabolically indistinguishable from their natural, unlabeled counterparts (tracees). nih.gov By introducing a known amount of a tracer into a biological system and monitoring its journey and incorporation into various metabolites, researchers can gain profound insights into metabolic fluxes, pathway activities, and the regulation of metabolic networks. tandfonline.comresearchgate.net This approach provides dynamic kinetic information that static "snapshot" measurements of metabolite concentrations cannot offer. researchgate.net

The analysis of stable isotope tracers is typically performed using sophisticated analytical techniques like mass spectrometry (MS) coupled with separation methods such as gas chromatography (GC) or liquid chromatography (LC). bioscientifica.com These methods can accurately measure the isotopic enrichment in biological samples, allowing for the quantification of metabolic rates. bioscientifica.com

The Foundational Role of Dodecanoic Acid in Lipid Metabolism Studies

Dodecanoic acid, commonly known as lauric acid, is a medium-chain saturated fatty acid with a 12-carbon backbone. atamanchemicals.comwikipedia.org It is a naturally occurring component of various animal and plant fats and oils, being a major constituent of coconut oil and palm kernel oil. atamanchemicals.comfoodb.ca In the realm of lipid metabolism, dodecanoic acid serves several important biological roles, including acting as an energy source and a component of cell membranes. foodb.canih.gov

Its metabolism is distinct from that of long-chain fatty acids. Upon absorption, medium-chain fatty acids like dodecanoic acid are transported directly to the liver via the portal vein. nih.gov In the liver, they can be rapidly oxidized to produce energy in the form of ATP and ketone bodies. nih.gov This metabolic characteristic makes dodecanoic acid and other medium-chain triglycerides a subject of interest in studies related to energy expenditure and ketogenesis. frontiersin.org

Contextualizing (1,2,3,4-¹³C₄)dodecanoic Acid as a Precision Tool for Investigating Metabolic Pathways

(1,2,3,4-¹³C₄)dodecanoic acid is a specialized version of dodecanoic acid where four of the carbon atoms at positions 1, 2, 3, and 4 have been replaced with the stable isotope ¹³C. nih.govsigmaaldrich.com This specific labeling pattern makes it an invaluable tracer for several reasons. By introducing this labeled fatty acid into a biological system, researchers can precisely track its absorption, transport, and conversion into other molecules.

The use of ¹³C-labeled fatty acids, including specifically labeled dodecanoic acid, allows for detailed metabolic flux analysis. d-nb.infofrontiersin.org For instance, it can be used to quantify the rates of fatty acid oxidation, esterification into complex lipids like triglycerides and phospholipids (B1166683), and chain-shortening through β-oxidation. researchgate.netphysiology.org

In one study, researchers used ¹³C-labeled fatty acids to investigate their processing in human placental explants, revealing that the metabolic partitioning of fatty acids is dependent on the specific fatty acid. nih.govoup.com Another study utilized [1,2,3,4-¹³C₄]hexadecanoic acid, a longer-chain analogue, to demonstrate that long-chain fatty acids can be substrates for ω-oxidation and subsequent β-oxidation to produce dicarboxylic acids. physiology.org Similarly, (1,2,3,4-¹³C₄)dodecanoic acid can be employed to trace the biogenesis of dicarboxylic acids from medium-chain fatty acids. researchgate.net

The precision afforded by (1,2,3,4-¹³C₄)dodecanoic acid allows scientists to ask and answer highly specific questions about lipid metabolism that would be difficult to address with unlabeled compounds. Its application in conjunction with advanced analytical platforms like LC-MS/MS provides a powerful approach to unravel the complex and dynamic nature of metabolic pathways in both health and disease. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4-13C4)dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i9+1,10+1,11+1,12+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-BMHINFNASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745701 | |

| Record name | (1,2,3,4-~13~C_4_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-14-2 | |

| Record name | (1,2,3,4-~13~C_4_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287111-14-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Validation of 1,2,3,4 13c4 Dodecanoic Acid

Chemical Synthesis Routes for Positional ¹³C-Labeling of Dodecanoic Acid

A plausible and flexible synthetic strategy would involve the coupling of a ¹³C-labeled four-carbon synthon with an eight-carbon unlabeled fragment. One such approach could utilize a Grignard reagent derived from a labeled alkyl halide.

A potential synthetic outline is as follows:

Preparation of a ¹³C₄-labeled four-carbon building block: This could start with a commercially available, multiply-¹³C-labeled precursor, such as [1,2,3,4-¹³C₄]-1,4-dibromobutane.

Formation of a labeled Grignard reagent: The dibromobutane can be converted to a mono-Grignard reagent, [1,2,3,4-¹³C₄]-4-bromobutylmagnesium bromide, by carefully controlling the stoichiometry of magnesium.

Coupling with an eight-carbon electrophile: This Grignard reagent can then be coupled with an eight-carbon electrophile, such as octyl tosylate or octyl bromide, in the presence of a suitable catalyst like dilithium (B8592608) tetrachlorocuprate(II) (Li₂CuCl₄). This would form the carbon skeleton of dodecane (B42187) with the first four carbons labeled.

Terminal functionalization and oxidation: The resulting labeled dodecyl bromide would then need to be converted to the corresponding carboxylic acid. This can be achieved through various methods, such as conversion to a nitrile followed by hydrolysis, or by forming another Grignard reagent and reacting it with carbon dioxide (using ¹³CO₂ if the carboxyl carbon also needs to be labeled, though in this case it is not specified). A more direct oxidation of a terminal alcohol, if the synthesis is designed to yield one, is also a common route.

An alternative strategy could involve the homologation of a shorter, labeled fatty acid. For instance, a four-carbon labeled carboxylic acid could be extended sequentially. However, for introducing four contiguous labels at the beginning of the chain, building block assembly is generally more efficient.

Enzymatic and Biotechnological Approaches for ¹³C-Isotope Incorporation

While chemical synthesis offers precise control over label placement, enzymatic and biotechnological methods present alternative, and potentially more sustainable, routes for producing isotopically labeled compounds.

Enzymatic Synthesis:

Lipases are enzymes that can catalyze the esterification and transesterification of fatty acids. In a controlled in-vitro system, a lipase (B570770) could be used to esterify a ¹³C-labeled precursor to a glycerol (B35011) backbone. However, for the de novo synthesis of a specifically labeled fatty acid chain like (1,2,3,4-¹³C₄)dodecanoic acid, a multi-enzyme system would be required, mimicking the fatty acid synthesis (FAS) pathway. This would involve the use of acetyl-CoA and malonyl-CoA as building blocks. To achieve the desired labeling pattern, one would need to supply [1,2-¹³C₂]acetyl-CoA and [1,2,3-¹³C₃]malonyl-CoA in a sequential and controlled manner, which is technically challenging to achieve in a simple enzymatic setup.

Biotechnological Production:

A more feasible biotechnological approach involves the use of microorganisms. Certain bacteria and microalgae are known producers of fatty acids. By feeding these organisms with specifically labeled carbon sources, one can achieve incorporation of ¹³C into their biomass, including fatty acids. For instance, providing a microorganism with a mixture of unlabeled glucose and a specific ¹³C-labeled precursor that can be converted into the initial building blocks of fatty acid synthesis could, in principle, lead to the desired product. However, achieving the precise 1,2,3,4-labeling pattern in dodecanoic acid through this method is not straightforward due to the complexity of metabolic pathways and the scrambling of isotopes. Metabolic engineering of microorganisms to control the fatty acid synthesis pathway and the incorporation of labeled precursors could offer a more targeted approach in the future.

Currently, the most common biotechnological production of labeled fatty acids involves uniform labeling (U-¹³C) by growing microorganisms on ¹³C-glucose. scilit.com This results in fatty acids where all carbon atoms are labeled with ¹³C. While useful for many applications, it does not provide the specific positional information that (1,2,3,4-¹³C₄)dodecanoic acid offers.

Characterization and Verification of Isotopic Purity and Positional Integrity in (1,2,3,4-¹³C₄)dodecanoic Acid Preparations

The validation of the final product is a critical step to ensure its suitability as a tracer. The two key parameters to be determined are the isotopic purity (the percentage of molecules that are labeled) and the positional integrity (confirmation that the labels are in the correct positions). The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing fatty acids, which are typically derivatized (e.g., to their methyl esters) to increase their volatility. High-resolution mass spectrometry (HRMS) is particularly powerful for determining isotopic purity. researchgate.netalmacgroup.com

By comparing the mass spectrum of the labeled dodecanoic acid with its unlabeled counterpart, the incorporation of four ¹³C atoms can be confirmed by a mass shift of +4 Da in the molecular ion peak. The isotopic purity is calculated from the relative intensities of the ion clusters corresponding to the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), triply labeled (M+3), and quadruply labeled (M+4) species, after correcting for the natural abundance of ¹³C. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While MS confirms the number of incorporated labels, NMR spectroscopy is essential for verifying their exact positions. ¹³C-NMR spectroscopy is the most direct method for this.

In a ¹³C-NMR spectrum of unlabeled dodecanoic acid, each carbon atom gives a distinct signal at a characteristic chemical shift. For (1,2,3,4-¹³C₄)dodecanoic acid, the signals corresponding to carbons C1, C2, C3, and C4 would show significantly enhanced intensities due to the high enrichment of ¹³C at these positions. Furthermore, the coupling between adjacent ¹³C nuclei (¹J_CC, ²J_CC) would lead to splitting of these signals into doublets or more complex multiplets, providing unambiguous proof of their connectivity and, therefore, their positional integrity. The absence of significant enhancement at other carbon positions would confirm that the labeling is specific to the first four carbons.

Interactive Data Table: Expected Analytical Data for (1,2,3,4-¹³C₄)dodecanoic Acid

Below is a table summarizing the expected analytical data for a hypothetical batch of (1,2,3,4-¹³C₄)dodecanoic acid.

| Parameter | Method | Expected Result | Interpretation |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Observed m/z for [M-H]⁻: 203.18 | Confirms the incorporation of four ¹³C atoms (unlabeled C₁₂H₂₄O₂ has a monoisotopic mass of 200.1776 Da). |

| Isotopic Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | >98% | Indicates that over 98% of the dodecanoic acid molecules contain four ¹³C atoms. |

| Positional Integrity | ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Enhanced signals with ¹³C-¹³C coupling patterns observed for carbons at positions 1, 2, 3, and 4. Natural abundance signals for carbons 5-12. | Confirms that the ¹³C labels are located specifically at the C1, C2, C3, and C4 positions. |

Applications of 1,2,3,4 13c4 Dodecanoic Acid in Quantitative Metabolic Flux Analysis Mfa

Principles of ¹³C-Metabolic Flux Analysis Using (1,2,3,4-¹³C₄)dodecanoic Acid as a Tracer

¹³C-Metabolic Flux Analysis operates on the principle of introducing a ¹³C-labeled substrate into a biological system and tracking the distribution of the ¹³C atoms into downstream metabolites. oipub.com When cells are cultured in a medium containing a ¹³C tracer, the labeled atoms are incorporated into various metabolic intermediates and end products through enzymatic reactions. creative-proteomics.com By measuring the specific labeling patterns and the extent of ¹³C enrichment in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different metabolic pathways to the production of a given molecule. creative-proteomics.com

The use of (1,2,3,4-¹³C₄)dodecanoic acid as a tracer offers a unique advantage for studying fatty acid metabolism. Dodecanoic acid (also known as lauric acid) is a 12-carbon saturated fatty acid. The specific labeling on the first four carbons provides a distinct signature that can be precisely tracked as the fatty acid is broken down. Through the process of mitochondrial beta-oxidation, the fatty acid chain is sequentially cleaved into two-carbon acetyl-CoA units. The strategic placement of the ¹³C labels in (1,2,3,4-¹³C₄)dodecanoic acid means that the first cycle of beta-oxidation will release an acetyl-CoA molecule containing the first two labeled carbons ([1,2-¹³C₂]acetyl-CoA), and the second cycle will release another [1,2-¹³C₂]acetyl-CoA molecule from carbons 3 and 4. The remaining eight carbons of the dodecanoic acid chain are unlabeled and will subsequently produce four molecules of unlabeled acetyl-CoA.

This predictable generation of doubly labeled acetyl-CoA allows for precise quantification of the flux of this specific fatty acid into central carbon metabolism, distinguishing it from other endogenous or exogenous carbon sources. physiology.org

Delineation of Fatty Acid Oxidation Pathways and Intermediary Metabolism

Tracing of Acetyl-CoA Flux and Tricarboxylic Acid Cycle Engagement

Acetyl-CoA is a central metabolic intermediate that links the catabolism of carbohydrates, fats, and proteins to the tricarboxylic acid (TCA) cycle for energy production. researchgate.net The oxidation of fatty acids is a major source of acetyl-CoA, particularly in tissues with high energy demands. nih.gov Tracing the fate of acetyl-CoA derived from (1,2,3,4-¹³C₄)dodecanoic acid provides a quantitative measure of fatty acid oxidation (FAO) flux and its contribution to the TCA cycle. nih.gov

Upon entering the mitochondrial matrix, the tracer undergoes beta-oxidation. As detailed in the table below, this process yields two molecules of [1,2-¹³C₂]acetyl-CoA and four molecules of unlabeled acetyl-CoA.

| Beta-Oxidation Cycle | Starting Acyl-CoA | Products |

|---|---|---|

| 1 | (1,2,3,4-¹³C₄)Dodecanoyl-CoA (C12) | [1,2-¹³C₂]Acetyl-CoA + (1,2-¹³C₂)Decanoyl-CoA (C10) |

| 2 | (1,2-¹³C₂)Decanoyl-CoA (C10) | [1,2-¹³C₂]Acetyl-CoA + Octanoyl-CoA (C8) |

| 3 | Octanoyl-CoA (C8) | Acetyl-CoA + Hexanoyl-CoA (C6) |

| 4 | Hexanoyl-CoA (C6) | Acetyl-CoA + Butyryl-CoA (C4) |

| 5 | Butyryl-CoA (C4) | Acetyl-CoA + Acetyl-CoA |

The resulting [1,2-¹³C₂]acetyl-CoA (M+2) condenses with unlabeled oxaloacetate (M+0) to form [1,2-¹³C₂]citrate (M+2) in the first step of the TCA cycle. nih.gov As this M+2 citrate (B86180) is further metabolized, it leads to M+2 labeled intermediates such as α-ketoglutarate, succinate, fumarate, and malate. In the subsequent turn of the cycle, the labeled carbons can be further distributed, leading to the formation of M+4 isotopologues. nih.gov By analyzing the mass isotopomer distribution (MID) of these TCA cycle intermediates, researchers can quantify the contribution of dodecanoic acid to mitochondrial energy metabolism relative to other substrates like glucose or glutamine. researchgate.net

| TCA Intermediate | Expected Mass Isotopomer (First Turn) | Expected Mass Isotopomer (Second Turn) |

|---|---|---|

| Citrate | M+2 | M+2, M+4 |

| α-Ketoglutarate | M+2 | M+2, M+4 |

| Succinate | M+2 | M+2, M+4 |

| Malate | M+2 | M+2, M+4 |

| Oxaloacetate | M+2 | M+2, M+4 |

Investigation of Beta-Oxidation Dynamics and Bidirectional Flux

The rate of beta-oxidation can be determined by monitoring the rate of disappearance of the labeled precursor, (1,2,3,4-¹³C₄)dodecanoyl-CoA, and the rate of appearance of its product, [1,2-¹³C₂]acetyl-CoA, or downstream TCA cycle intermediates. This provides a direct measure of the catabolic flux of this specific fatty acid.

Elucidation of De Novo Fatty Acid Synthesis and Elongation Processes

While (1,2,3,4-¹³C₄)dodecanoic acid is primarily a catabolic tracer, it can also be used to investigate anabolic lipid pathways. Dodecanoic acid (C12) can serve as a primer for fatty acid elongation, a process where two-carbon units are added to an existing fatty acid chain. If cells elongate the exogenous (1,2,3,4-¹³C₄)dodecanoic acid, the resulting longer-chain fatty acids, such as myristic acid (C14) and palmitic acid (C16), will retain the four ¹³C atoms at the beginning of their acyl chains.

This allows researchers to distinguish fatty acid elongation from de novo fatty acid synthesis. De novo synthesis typically starts from acetyl-CoA derived from other sources, such as glucose. nih.gov If, for example, cells are also supplied with unlabeled glucose, de novo synthesized fatty acids will be unlabeled (M+0). In contrast, fatty acids elongated from the tracer will be detected as M+4 species. By quantifying the relative abundance of these different isotopologues, the fluxes through both pathways can be resolved.

Analysis of Lipid Turnover and Interconversion Rates in Biological Systems

Lipids in biological systems are in a constant state of flux, undergoing synthesis, degradation, and interconversion, a concept known as lipid turnover. nih.gov Stable isotope tracers are invaluable tools for measuring the rates of these processes for individual lipid species. core.ac.uk (1,2,3,4-¹³C₄)dodecanoic acid can be incorporated into various complex lipids, such as triacylglycerols (TAGs), phospholipids (B1166683) (e.g., phosphatidylcholine), and cholesterol esters.

By introducing the ¹³C-labeled tracer and monitoring its incorporation into these lipid pools over time, the rate of synthesis can be calculated. oup.com Conversely, by performing a pulse-chase experiment, where the labeled tracer is replaced by an unlabeled one, the rate of degradation or clearance of the labeled lipid can be measured. These measurements provide a dynamic view of lipid homeostasis, which is often dysregulated in metabolic diseases. The specific ¹³C₄-label allows for precise tracking of the dodecanoyl moiety as it moves between different lipid classes, revealing interconversion rates.

Utilization in In Vitro Cell Culture Models for Metabolic Pathway Mapping

In vitro cell culture models are essential for studying cellular metabolism in a controlled environment. creative-proteomics.com The application of ¹³C-MFA in cell culture has provided profound insights into the metabolic reprogramming that occurs in diseases like cancer. creative-proteomics.comnih.gov Cancer cells, for instance, often exhibit altered fatty acid metabolism to support their high proliferation rates. nih.gov

(1,2,3,4-¹³C₄)dodecanoic acid can be added to the culture medium to map the fatty acid metabolic network in various cell lines. nih.gov Researchers can quantify the reliance of cancer cells on exogenous fatty acids for energy through beta-oxidation versus their use as building blocks for new membrane lipids via elongation and incorporation. physiology.org This approach can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapy. For example, if a particular cancer cell line shows a high flux of dodecanoic acid through beta-oxidation, inhibitors of this pathway could be tested for their anti-proliferative effects. Such studies enable the detailed characterization of metabolic phenotypes across different cell types and under various experimental conditions. creative-proteomics.com

Lack of Specific Research Data Precludes Detailed Analysis of (1,2,3,4-13C4)dodecanoic Acid in Metabolic Flux Analysis

A thorough review of scientific literature reveals a significant gap in research specifically detailing the computational modeling and statistical validation of metabolic flux networks derived from the use of this compound as a tracer. While the principles of 13C Metabolic Flux Analysis (MFA) are well-established for various substrates like glucose and glutamine, and even for fatty acids in general, specific applications and detailed research findings for this particular isotopologue of dodecanoic acid are not presently available in published studies.

Metabolic Flux Analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. This technique involves introducing a substrate labeled with a stable isotope, such as 13C, and then tracking the distribution of the isotope through the metabolic network. The resulting labeling patterns in various metabolites are measured, typically by mass spectrometry or nuclear magnetic resonance spectroscopy.

This experimental data is then used in conjunction with computational models of the metabolic network to estimate the intracellular fluxes. The process involves several key steps:

Model Construction: A stoichiometric model of the relevant metabolic pathways is created. This model defines the relationships between metabolites and reactions.

Flux Estimation: Computational algorithms are used to find the set of fluxes that best explain the experimentally measured isotope labeling patterns. This is typically achieved by minimizing the difference between the experimental data and the model-predicted labeling patterns.

Statistical Validation: Once a flux map is determined, statistical methods are employed to assess the goodness-of-fit of the model to the data and to calculate confidence intervals for the estimated fluxes. This validation step is crucial for ensuring the reliability of the results.

A variety of software tools, such as INCA, OpenFLUX, and 13CFLUX2, are available to perform these complex calculations. For the analysis of fatty acid metabolism, a specialized technique known as Isotopomer Spectral Analysis (ISA) is often employed. ISA is particularly suited for studying biosynthetic pathways where a precursor is polymerized to form a larger molecule, such as the synthesis of fatty acids from acetyl-CoA units.

Despite the existence of these powerful analytical tools and methodologies, their specific application to data generated from this compound has not been documented in the accessible scientific literature. Consequently, the detailed research findings, data tables, and specific computational and statistical approaches for this compound cannot be provided. The generation of a thorough and scientifically accurate article on this specific topic, as requested, is therefore not possible at this time due to the absence of the necessary primary research data.

Integration of 1,2,3,4 13c4 Dodecanoic Acid in Advanced Lipidomics Research

Application as an Internal Standard and Tracer in Comprehensive Lipidomics Profiling

In comprehensive lipidomics, which aims to identify and quantify all lipid species in a sample, accuracy and precision are paramount. (1,2,3,4-13C4)dodecanoic acid serves a dual function as both an internal standard and a metabolic tracer, significantly enhancing the quality and depth of analysis.

As an internal standard , the compound is added to a biological sample at a known concentration at the very beginning of the sample preparation process. Because it is chemically identical to its unlabeled counterpart, dodecanoic acid (lauric acid), it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass due to the four 13C atoms allows it to be distinguished by mass spectrometry. By comparing the signal intensity of the labeled standard to the endogenous analyte, researchers can correct for sample loss during preparation and variations in instrument response, leading to accurate quantification of native dodecanoic acid and other related lipids. Stable isotope-labeled tracers are often preferred over deuterated ones because the 13C-label is more stable during metabolic processes. nih.gov

As a metabolic tracer , this compound is introduced to living cells or organisms to track the metabolic fate of dodecanoic acid in vivo. nih.gov Researchers can follow the incorporation of the 13C-labeled acyl chain into various complex lipid classes over time. This allows for the investigation of the kinetics of lipid synthesis, transport, and turnover. Mass spectrometry-based lipidomics is the preferred method for tracing lipids with species-level resolution, and the use of stable isotope-labeled fatty acids is a cornerstone of this approach. nih.govnih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonym | Lauric acid-1,2,3,4-13C4 sigmaaldrich.com |

| CAS Number | 287111-14-2 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | ¹³C₄C₈H₂₄O₂ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 204.29 g/mol sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | ≥99% ¹³C sigmaaldrich.comsigmaaldrich.com |

Understanding Lipid Remodeling and Acyl Chain Incorporation within Complex Lipids

The fatty acid composition of complex lipids, such as phospholipids (B1166683) and triacylglycerols, is not static but is constantly modified through a process known as lipid remodeling. This process involves the removal and re-attachment of acyl chains, which fine-tunes the biophysical properties of membranes and regulates cellular signaling pathways. nih.gov The Lands' cycle is a primary mechanism for this remodeling, where a fatty acyl chain is hydrolyzed from a phospholipid by a phospholipase, and the resulting lysophospholipid is re-acylated by a lysophospholipid acyltransferase with a new acyl chain. nih.govnih.gov

Using this compound as a tracer allows researchers to directly observe this process. After introducing the labeled fatty acid to a system, its incorporation into the sn-1 or sn-2 position of the glycerol (B35011) backbone of various lipid classes can be monitored. nih.gov This provides specific information on the activity of different acyltransferases and the preference for incorporating dodecanoic acid into particular lipid species.

For example, by tracking the appearance of the 13C4-label in phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), scientists can quantify the rate of acyl chain turnover and identify the specific molecular species that are being remodeled. nih.gov This approach has been instrumental in elucidating how cells maintain lipid homeostasis and adapt their membrane composition in response to metabolic challenges or environmental stimuli.

Table 2: Hypothetical Tracing of ¹³C₄-Label into Different Lipid Classes Over Time

| Time Point | Free Fatty Acid Pool (% Labeled) | Triacylglycerol (TAG) (% Labeled) | Phosphatidylcholine (PC) (% Labeled) |

|---|---|---|---|

| 0 hr | 100% | 0% | 0% |

| 2 hr | 65% | 15% | 5% |

| 6 hr | 30% | 40% | 15% |

| 12 hr | 10% | 55% | 25% |

Characterization of Specific Lipid Classes and Their Metabolic Interdependencies

The lipidome is a complex network of interconnected metabolic pathways. Lipids are classified into major categories, including fatty acyls, glycerolipids, glycerophospholipids, and sphingolipids, based on their core structure. nih.govmetwarebio.com Tracing studies with this compound are powerful tools for mapping the flow of carbon through these interconnected pathways and understanding the metabolic relationships between different lipid classes.

When the 13C4-labeled dodecanoyl-CoA is formed within the cell, it can be directed toward various metabolic fates:

Storage: It can be incorporated into triacylglycerols (TAGs) for energy storage within lipid droplets.

Membrane Synthesis: It can be used to build structural lipids like glycerophospholipids (e.g., PC, PE) and sphingolipids.

Modification: It can undergo further elongation or desaturation, allowing researchers to trace the production of longer and more unsaturated fatty acids derived from dodecanoic acid.

By measuring the flux of the 13C label from the initial fatty acid pool into downstream lipid classes, researchers can quantify the activity of key metabolic pathways. For instance, observing a rapid incorporation of the label into TAGs might indicate an upregulation of lipid storage pathways, while significant labeling of specific phosphatidylcholine species could point to active membrane remodeling or synthesis. nih.gov This allows for a dynamic view of lipid metabolism that cannot be achieved with static measurements alone, revealing how different lipid classes are metabolically interdependent and co-regulated.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dodecanoic acid (Lauric acid) | - |

| Dodecanoyl-CoA | - |

| Glycerophospholipids | - |

| Phosphatidylcholine | PC |

| Phosphatidylethanolamine | PE |

| Sphingolipids | - |

Advanced Analytical Methodologies for 1,2,3,4 13c4 Dodecanoic Acid and Its Metabolites

Mass Spectrometry (MS)-Based Techniques for Isotope Ratio and Metabolite Quantification

Mass spectrometry stands as a cornerstone for the analysis of stable isotope-labeled compounds like (1,2,3,4-¹³C₄)dodecanoic acid. Its high sensitivity and specificity allow for the detection and quantification of the labeled fatty acid and its downstream metabolites, even at low concentrations. By measuring mass-to-charge ratios, MS can distinguish between the ¹³C-enriched molecules and their naturally abundant ¹²C counterparts, providing critical data on metabolic fluxes and pathway dynamics.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Measurement

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the quantitative analysis of fatty acids, including isotopically labeled variants like (1,2,3,4-¹³C₄)dodecanoic acid. This technique offers excellent separation efficiency and sensitivity. For GC-MS analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to improve their chromatographic behavior.

The process involves vaporizing the derivatized sample and separating its components on a long capillary column (e.g., 100 m) before they enter the mass spectrometer. Electron impact (EI) is a common ionization method that generates fragmentation patterns useful for structural identification. However, for isotope enrichment studies, negative chemical ionization (NCI) is particularly advantageous as it produces an unfragmented molecular ion, simplifying the analysis of the isotopologue distribution.

The key strength of GC-MS in this context is its ability to measure the isotopic enrichment by analyzing the mass isotopomer distribution. For a ¹³C-labeled fatty acid, the mass spectrum will show a cluster of ions for each isotopologue (molecules that differ only in their isotopic composition). By quantifying the relative abundance of the ion corresponding to the labeled compound (M+4 for (1,2,3,4-¹³C₄)dodecanoic acid) and its unlabeled counterpart (M+0), researchers can accurately determine the degree of ¹³C incorporation into specific lipid pools. This provides valuable insights into processes like de novo synthesis and fatty acid elongation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a premier analytical tool for lipidomics and metabolic studies due to its high sensitivity, selectivity, and versatility. It is particularly well-suited for analyzing longer-chain fatty acids and their metabolites, which can be challenging for GC-MS. LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

In this approach, complex biological extracts are first separated using an LC system, often employing a reversed-phase column (e.g., C8 or C18). The separated components are then ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecule intact. The ions then enter the mass spectrometer.

LC-MS/MS is powerful for both targeted and untargeted analyses.

Targeted Profiling: In this mode, the instrument is set to specifically detect and quantify (1,2,3,4-¹³C₄)dodecanoic acid and a predefined list of its expected metabolites. This is achieved using techniques like Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This provides excellent sensitivity and specificity for quantification.

Untargeted Profiling: This approach aims to detect all possible metabolites, including unexpected ones. High-resolution mass spectrometers are often used to acquire full-scan mass spectra, allowing for the identification of novel metabolites based on their accurate mass and isotopic patterns. The presence of the four ¹³C atoms in (1,2,3,4-¹³C₄)dodecanoic acid creates a unique isotopic signature that aids in identifying its derivatives within a complex mixture.

This methodology allows researchers to track the incorporation of the labeled dodecanoic acid into various lipid classes, such as phosphatidylcholines and triacylglycerols, providing a comprehensive picture of its metabolic fate.

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision ¹³C/¹²C Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for extremely precise measurement of stable isotope ratios, such as ¹³C/¹²C. Unlike conventional MS which measures the abundance of individual ions, IRMS measures the ratio of isotopic abundances with very high precision. This makes it invaluable for studies involving tracers, where subtle changes in isotopic enrichment need to be detected.

For the analysis of fatty acids, IRMS is typically coupled with a gas chromatograph (GC-IRMS). In a GC-IRMS system, the FAMEs are separated on a GC column and then combusted into CO₂ gas before entering the mass spectrometer. The IRMS then measures the ¹³C/¹²C ratio of the resulting CO₂.

The high precision of IRMS allows it to be used in several ways:

Tracer Studies: It can quantify the incorporation of ¹³C from labeled precursors like (1,2,3,4-¹³C₄)dodecanoic acid into other molecules with high accuracy.

Natural Abundance Studies: The technique is so sensitive that it can detect natural variations in isotopic abundance, which can provide information about dietary sources and metabolic pathways.

High-Resolution Mass Spectrometry (HRMS) for Isotopologue and Isotopomer Discrimination

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass of an ion with very high accuracy, enabling the determination of its elemental formula. This capability is crucial for distinguishing between different isotopologues and, in some cases, isotopomers of (1,2,3,4-¹³C₄)dodecanoic acid and its metabolites.

Isotopologues are molecules that differ in their isotopic composition (e.g., containing ¹³C vs. ¹²C). HRMS can easily resolve the mass difference between the unlabeled dodecanoic acid and the (1,2,3,4-¹³C₄)dodecanoic acid. More importantly, it can distinguish and quantify all the intermediate labeled forms of a metabolite, providing a complete picture of label incorporation. For example, it can resolve the different isotopologues of a longer-chain fatty acid that has been synthesized by elongating the initial ¹³C-labeled precursor.

Isotopomers are molecules with the same number of each isotope but differing in their positions. While HRMS alone cannot typically differentiate isotopomers, its high resolving power can separate ions that have the same nominal mass but different exact masses due to different elemental compositions. This is critical in untargeted metabolomics to confidently identify metabolites derived from the tracer. When coupled with chromatographic separation, HRMS allows for in-depth investigation into the biochemical processes that contribute to individual fatty acid pools, such as uptake, de novo synthesis, and elongation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Tracing and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. In the context of (1,2,3,4-¹³C₄)dodecanoic acid, ¹³C-NMR is particularly valuable for positional isotope tracing and structural elucidation of its metabolites.

For instance, if (1,2,3,4-¹³C₄)dodecanoic acid is metabolized through beta-oxidation, the ¹³C labels would be released as labeled acetyl-CoA. If this labeled acetyl-CoA is then used to synthesize other fatty acids, ¹³C-NMR can determine the exact positions of the incorporated ¹³C atoms in the newly formed molecules. This provides unambiguous evidence of the metabolic pathway.

While NMR is generally less sensitive than mass spectrometry, its unique ability to provide detailed structural and positional information is indispensable for definitively elucidating complex metabolic transformations and confirming the structure of novel metabolites. High-resolution 2D NMR techniques can further resolve complex spectra and provide even more detailed structural assignments.

Chromatographic Separation Strategies (GC, LC) for Enhanced Analytical Specificity

Effective chromatographic separation is a prerequisite for the accurate mass spectrometric analysis of (1,2,3,4-¹³C₄)dodecanoic acid and its metabolites from complex biological matrices. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are employed to separate the compound of interest from thousands of other molecules present in a sample, thereby reducing matrix effects and improving analytical specificity.

Gas Chromatography (GC): GC provides very high separation efficiency, especially for volatile compounds like FAMEs. The choice of the GC column is critical; long, specialized columns (e.g., DB-Wax, CP-Sil) are used to resolve fatty acids based on chain length, degree of unsaturation, and even the position of double bonds. This high selectivity is necessary to collect clean mass spectra for individual fatty acids, ensuring that the measured isotopic enrichment is accurate and not confounded by co-eluting substances.

Liquid Chromatography (LC): LC is more versatile and is often the method of choice for broader lipidomics studies. Reversed-phase LC, using columns like C8 or C18, separates lipids based on their hydrophobicity. This allows for the separation of different lipid classes (e.g., free fatty acids, triglycerides, phospholipids) as well as separation of individual fatty acids within those classes. The ability to separate isomeric species is a key advantage of coupling LC with MS. For dodecanoic acid, a simple reverse-phase HPLC method with an acetonitrile/water mobile phase can be effective.

Ultimately, the goal of the chromatographic step is to deliver a pure stream of the target analyte to the detector, which is essential for obtaining high-quality, unambiguous data in stable isotope tracing studies.

Bioinformatic and Computational Tools for Isotope Tracer Data Processing and Interpretation

The analysis of data from studies utilizing (1,2,3,4-13C4)dodecanoic acid involves a multi-step bioinformatic workflow, from initial data processing to sophisticated metabolic modeling. This process transforms raw analytical signals into meaningful biological knowledge.

A typical workflow begins with the pre-processing of raw mass spectrometry data. This involves several critical steps, including peak picking, noise reduction, and alignment of chromatographic data. A variety of software tools, both open-source and commercial, are available for these initial steps. Following pre-processing, the crucial task is the identification and quantification of isotopically labeled compounds. This requires specialized algorithms that can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) of dodecanoic acid and its various metabolic products.

Once the isotopologue distribution is determined, the data can be used for various downstream analyses, most notably Metabolic Flux Analysis (MFA). MFA is a powerful technique that quantifies the rates of metabolic reactions within a biological system. It relies on mathematical models of metabolic networks and the measured isotopic labeling patterns to calculate the flow of carbon atoms through different pathways.

Several software packages have been developed to facilitate these complex analyses. While specific applications to this compound are often detailed in the methods sections of research publications, the principles and tools are broadly applicable to stable isotope-labeled fatty acid studies.

| Tool Category | Key Functionalities | Examples of Software/Platforms |

| Data Pre-processing and Peak Picking | - Raw data import (e.g., mzXML, netCDF) - Noise filtering and baseline correction - Peak detection and integration - Retention time correction and alignment | XCMS, MZmine, MetAlign |

| Isotopologue Analysis and Correction | - Correction for natural 13C abundance - Determination of mass isotopomer distributions (MIDs) | IsoCor, Polly, various custom scripts |

| Metabolic Flux Analysis (MFA) | - Construction of metabolic network models - Simulation of isotope labeling patterns - Flux estimation and statistical analysis | INCA, 13CFLUX2, Metran, OpenFLUX |

| Statistical and Pathway Analysis | - Univariate and multivariate statistical analysis - Identification of significantly altered metabolites - Pathway enrichment analysis and visualization | MetaboAnalyst, MetaboAnalystR |

| Lipidomics-Specific Analysis | - Identification and quantification of lipid species - Analysis of fatty acid composition and turnover | LipidSearch, MS-DIAL, LipiDex |

Detailed Research Findings from Isotope Tracer Studies:

While specific studies on this compound are part of a growing body of research, the broader field of stable isotope-labeled fatty acid metabolomics has yielded significant findings. For instance, researchers have used these approaches to:

Elucidate the pathways of fatty acid oxidation and synthesis in various cell types and disease models.

Quantify the contribution of different carbon sources to the fatty acid pool.

Investigate the remodeling of complex lipids and their role in cellular signaling.

The interpretation of data from this compound tracer experiments relies on the integration of these computational tools. For example, after initial processing with a tool like XCMS to identify and quantify labeled features, a platform such as MetaboAnalyst can be used for statistical analysis to identify significant changes in metabolite labeling between different experimental conditions. For a deeper, quantitative understanding of metabolic pathway activity, the isotopologue distribution data would be fed into MFA software like INCA. This allows for the calculation of precise flux rates through pathways such as beta-oxidation and the tricarboxylic acid (TCA) cycle.

The continued development of these bioinformatic and computational tools is paramount for advancing our understanding of fatty acid metabolism. As analytical technologies become more sensitive and generate even larger datasets, the sophistication of these computational approaches will need to keep pace to fully unlock the wealth of information contained within stable isotope tracing experiments.

Cutting Edge Research Perspectives and Future Directions for 1,2,3,4 13c4 Dodecanoic Acid Studies

Analysis of Single-Cell Metabolic Heterogeneity using Spatially Resolved Isotope Tracing Techniques

Recent advancements in mass spectrometry imaging and single-cell analysis have opened new avenues for understanding metabolic heterogeneity within tissues and cell populations. Spatially resolved isotope tracing techniques are at the forefront of this research, enabling the visualization and quantification of metabolic fluxes at the single-cell level.

The integration of (1,2,3,4-¹³C₄)dodecanoic acid into spatially resolved metabolomics workflows, such as matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS), allows for the direct mapping of its uptake and metabolism within the intricate architecture of tissues. springernature.comnih.govprinceton.eduelsevier.com For instance, a novel method called ¹³C-SpaceM, which combines imaging mass spectrometry with microscopy and computational analysis, can be adapted to trace the fate of ¹³C-labeled fatty acids. nih.govnih.govnih.gov This would enable researchers to visualize how individual cells within a tumor, for example, differ in their capacity to metabolize dodecanoic acid, providing insights into the metabolic adaptations of cancer cells in different microenvironments. nih.govnih.govnih.gov

Such studies can reveal spatial variations in fatty acid oxidation and lipogenesis, linking metabolic phenotypes to specific cell types and their locations within a tissue. This approach is particularly valuable for studying diseases characterized by metabolic reprogramming and heterogeneity, such as cancer and metabolic disorders. mdpi.comembopress.org By tracing the ¹³C label from (1,2,3,4-¹³C₄)dodecanoic acid into downstream metabolites, researchers can identify subpopulations of cells with distinct metabolic profiles, which may be hidden in bulk tissue analyses. nih.gov

Table 1: Potential Applications of Spatially Resolved Isotope Tracing with (1,2,3,4-¹³C₄)dodecanoic Acid

| Research Area | Application | Expected Insights |

| Oncology | Mapping fatty acid metabolism in tumors and the surrounding microenvironment. | Identification of cancer cell subpopulations with high fatty acid uptake and oxidation, revealing potential therapeutic targets. nih.gov |

| Neurobiology | Investigating regional differences in fatty acid metabolism in the brain. | Understanding the role of dodecanoic acid in brain energy metabolism and its spatial distribution in different brain regions. springernature.comnih.gov |

| Immunology | Studying the metabolic reprogramming of immune cells within inflamed tissues. | Elucidating how different immune cell types utilize fatty acids to fuel their specific functions. |

Development and Implementation of Multi-Isotope Tracing Strategies and Complementary Labeling Experiments

To gain a more comprehensive understanding of cellular metabolism, researchers are increasingly employing multi-isotope tracing strategies. nih.gov This involves the simultaneous use of multiple stable isotope-labeled substrates to probe the interconnectivity of different metabolic pathways.

(1,2,3,4-¹³C₄)dodecanoic acid can be used in conjunction with other labeled compounds, such as ¹⁵N-labeled amino acids or ²H-labeled glucose, to conduct complementary labeling experiments. nih.gov This approach allows for the simultaneous tracking of carbon, nitrogen, and hydrogen atoms as they move through the metabolic network, providing a more holistic view of cellular bioenergetics and biosynthesis. nih.gov

For example, a study could involve feeding cells with both (1,2,3,4-¹³C₄)dodecanoic acid and [U-¹³C₆]glucose. By analyzing the mass isotopologue distributions of key metabolites like acetyl-CoA and tricarboxylic acid (TCA) cycle intermediates, it would be possible to quantify the relative contributions of fatty acid oxidation and glycolysis to the cellular energy budget. nih.govnih.gov This type of experiment is crucial for understanding how cells adapt their metabolism in response to changes in nutrient availability or physiological state.

Table 2: Examples of Multi-Isotope Tracing Strategies Involving (1,2,3,4-¹³C₄)dodecanoic Acid

| Labeled Substrate 1 | Labeled Substrate 2 | Metabolic Pathways Probed | Research Question |

| (1,2,3,4-¹³C₄)dodecanoic acid | [U-¹³C₆]glucose | Fatty acid oxidation, Glycolysis, TCA cycle | What is the relative contribution of fatty acids versus glucose to the acetyl-CoA pool? nih.gov |

| (1,2,3,4-¹³C₄)dodecanoic acid | [¹⁵N₂]glutamine | Fatty acid oxidation, Glutaminolysis, Amino acid metabolism | How does fatty acid metabolism interact with glutamine utilization for biosynthesis and energy production? nih.gov |

| (1,2,3,4-¹³C₄)dodecanoic acid | [²H₂O] | Fatty acid oxidation, de novo lipogenesis, Redox metabolism | To what extent are fatty acids broken down and their components re-incorporated into newly synthesized lipids? |

Advances in Computational Modeling and Algorithms for Complex Metabolic Networks

The data generated from isotope tracing experiments with (1,2,3,4-¹³C₄)dodecanoic acid are complex and require sophisticated computational tools for their analysis and interpretation. nih.gov ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful computational technique that uses isotope labeling data to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.govd-nb.info

The specific labeling pattern of (1,2,3,4-¹³C₄)dodecanoic acid provides unique constraints for ¹³C-MFA models. As the labeled dodecanoic acid is metabolized through pathways like β-oxidation, the ¹³C atoms are transferred to downstream metabolites, creating specific mass isotopologue patterns. Advanced algorithms can then be used to deconvolute these patterns and estimate the fluxes through the network. nih.govnih.gov

Future research in this area will focus on developing more sophisticated computational models that can handle larger and more complex metabolic networks. This includes the development of algorithms for dynamic metabolic flux analysis, which can capture the time-dependent changes in metabolic fluxes in response to perturbations. Furthermore, the integration of machine learning and artificial intelligence approaches will be instrumental in automating the process of model construction and flux estimation from large-scale isotope tracing datasets.

Integration of (1,2,3,4-¹³C₄)dodecanoic Acid Studies with Multi-Omics Data for Systems-Level Understanding

A true systems-level understanding of metabolism requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.govnih.govmixomics.orgelifesciences.org Isotope tracing studies with (1,2,3,4-¹³C₄)dodecanoic acid provide a functional readout of the metabolic state of a cell or tissue, which can be correlated with other omics data to uncover the regulatory mechanisms that govern metabolic processes.

For example, by combining ¹³C-MFA data derived from (1,2,3,4-¹³C₄)dodecanoic acid tracing with transcriptomics (RNA-seq) data, researchers can identify the genes and signaling pathways that are associated with changes in fatty acid metabolism. nih.gov Similarly, integrating flux data with proteomics can reveal how changes in enzyme levels or post-translational modifications impact metabolic pathway activity.

This multi-omics integration approach can lead to the identification of novel drug targets and biomarkers for metabolic diseases. nih.gov By building comprehensive models that incorporate information from all levels of biological organization, from genes to fluxes, researchers can gain unprecedented insights into the complex interplay between different cellular processes and their role in health and disease. researchgate.netmixomics.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the isotopic purity and structural integrity of (1,2,3,4-13C4)dodecanoic acid in synthetic samples?

- Methodological Answer : Combined use of nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) is critical. For isotopic verification, 13C-NMR can confirm the position-specific incorporation of 13C labels by analyzing chemical shifts and splitting patterns. GC-MS with electron ionization (EI) can validate molecular weight and isotopic distribution via fragmentation patterns . For structural integrity, compare retention times and spectral matches with non-labeled dodecanoic acid standards, as demonstrated in studies using NIST library alignment (similarity index >96%) .

Q. How can researchers optimize experimental designs for studying this compound in metabolic tracer studies?

- Methodological Answer : Implement Definitive Screening Design (DSD) to minimize experimental runs while maximizing variable coverage. For example, in volatile fatty acid (VFA) analyses, DSD was applied to 18 runs with varying extraction conditions (e.g., pH, solvent ratios), followed by multivariate analysis using software like JMP-PRO for model estimation . This approach reduces resource use while ensuring robust identification of tracer-specific responses.

Q. What protocols ensure stable storage and handling of isotopically labeled dodecanoic acid derivatives?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. For example, deuterated dodecanoic acid standards (e.g., dodecanoic-d5 acid) are stored under these conditions to maintain >98% isotopic purity . Avoid exposure to strong acids/alkalis or oxidizing agents, which can degrade the compound .

Advanced Research Questions

Q. How does this compound enhance drug-loading efficiency in nanoparticle delivery systems compared to non-labeled analogs?

- Methodological Answer : The anionic nature of dodecanoic acid increases hydrophobic binding sites on nanoparticles. For albumin nanoparticles, incorporation of dodecanoic acid improved doxorubicin loading by 20–30% via electrostatic and hydrophobic interactions. Use dynamic light scattering (DLS) to monitor nanoparticle size (target ~100–200 nm) and UV-Vis spectroscopy to quantify drug encapsulation .

Q. What role does this compound play in optimizing hydrophobic deep eutectic solvents (HDES) for liquid-liquid extraction?

- Methodological Answer : As a hydrogen bond donor in HDES (e.g., menthol:dodecanoic acid [2:1]), it enhances selectivity for phenolic compounds. Screen solvent combinations using COSMO-RS models to predict partition coefficients, followed by experimental validation at 298.15 K. Measure distribution coefficients (log D >1.5) and selectivity (>10) for efficient extraction .

Q. How can isotopic labeling resolve contradictions in metabolic flux analysis when tracking dodecanoic acid degradation pathways?

- Methodological Answer : Use 13C-isotope ratio mass spectrometry (IRMS) to trace β-oxidation intermediates. For instance, discrepancies in acetyl-CoA yields from dodecanoic acid can arise due to competing peroxisomal vs. mitochondrial pathways. By monitoring 13C-enriched intermediates (e.g., 13C-acetate), researchers can quantify pathway dominance under varying conditions (e.g., hypoxia) .

Q. What synthesis strategies improve the yield of this compound hydrazides for antimicrobial studies?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time by 50% compared to conventional methods. For dodecanoic acid hydrazide derivatives, monitor reaction progress via FT-IR (C=O stretch at ~1635 cm⁻¹) and 1H-NMR (NH2 protons at δ 4.2 ppm). Purify using silica gel chromatography (hexane:ethyl acetate, 7:3) to achieve >95% purity .

Data Contradictions and Resolution

Q. Conflicting reports on dodecanoic acid’s phase-change stability in solar thermal systems—how to address this?

- Resolution : Contradictions arise from impurity levels (e.g., unsaturated fatty acids) affecting melting points. Perform differential scanning calorimetry (DSC) to compare pure this compound (melting point ~44.6°C ) vs. commercial-grade samples. Life-cycle assessments (LCAs) show >90% energy savings with pure samples, while impurities reduce efficiency by 15–20% .

Key Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.